Oridonin

描述

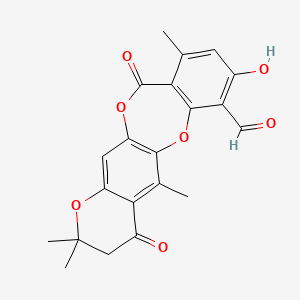

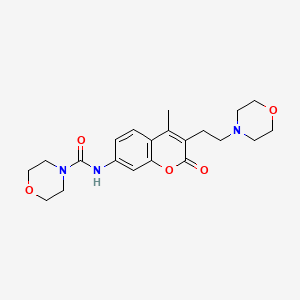

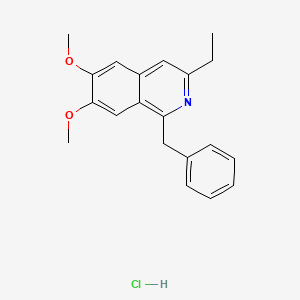

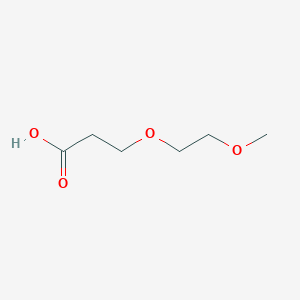

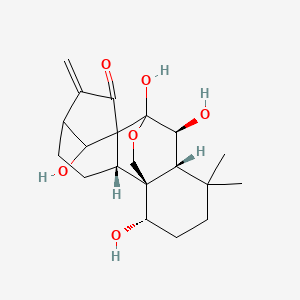

Oridonin is a naturally occurring terpenoid compound primarily isolated from the traditional Chinese medicinal herb Isodon rubescens (Hemsl.) H.Hara . It is a tetracyclic diterpenoid with a molecular formula of C20H28O6 and a molecular weight of 364.4 g/mol . This compound has been widely studied for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities .

科学研究应用

作用机制

Target of Action

Oridonin, a natural terpenoid found in traditional Chinese herbal medicine Isodon rubescens, has been shown to interact with several molecular targets. One of the primary targets of this compound is NLRP3 , a protein involved in the inflammatory response . It also targets BAFF , a protein that plays a crucial role in B cell development and autoimmune diseases . Additionally, this compound has been found to interact with p53 and ERK pathways , which are involved in cell apoptosis .

Mode of Action

This compound exerts its effects by binding covalently to NLRP3 and blocking its interaction with NEK7, which ultimately prevents NLRP3 inflammasome assembly and activation . In terms of its anti-inflammatory effects, this compound suppresses BAFF expression, thereby improving serological and clinical manifestations of systemic lupus erythematosus . In the context of apoptosis, this compound activates p53 and ERK pathways, promoting the release of cytochrome c into the cytosol, resulting in apoptotic cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to modulate immunity, which may affect its ability to inhibit cancer growth and progression . This compound also triggers oxidative stress and mitochondrial damage, leading to a notable decrease in WNT6, β-catenin, CLDN1, CCND1, and ZO-1 protein levels .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It is known that this compound’s clinical research and application have been hampered due to its poor pharmaceutical property . Future research directions should emphasize on investigating the interrelationship between concentration and pharmacological effects as well as toxicity, reducing pharmacological toxicity, and modifying the structure of this compound to strengthen its pharmacological activity and bioavailability .

Result of Action

This compound has a wide range of pharmacological properties, including anticancer, anti-inflammatory, hepatorenal activities as well as cardioprotective protective activities . It has been shown to inhibit cell proliferation, DNA, RNA, and protein synthesis of cancer cells, induce apoptosis, and exhibit an antimutagenic effect . This compound also alters m6A levels, gene and protein expression levels, along with metabolite levels within the cells .

Action Environment

It has been suggested that this compound could modulate immunity, which may affect its ability to inhibit cancer growth and progression, and may also facilitate other immunity-targeting drugs in an additive or synergistic manner

生化分析

Biochemical Properties

Oridonin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in the Wnt/β-catenin signaling pathway, such as β-catenin and WNT6, leading to alterations in gene expression and cellular function . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and increasing the levels of pro-apoptotic proteins such as Bax and caspase-3 . Furthermore, this compound influences cell signaling pathways, including the Wnt/β-catenin pathway, leading to changes in gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cell function and treating diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. This compound binds to and inhibits the activity of topoisomerase II, leading to DNA damage and subsequent cell death . Additionally, this compound disrupts the Wnt/β-catenin signaling pathway by downregulating the expression of β-catenin and other associated proteins . This disruption results in altered gene expression and impaired cellular function. This compound also induces oxidative stress and mitochondrial damage, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its biological activity . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering the temporal effects of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, this compound can induce adverse effects, including reproductive toxicity and damage to various organs . These findings underscore the importance of determining the optimal dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can influence the compound’s biological activity and contribute to its overall pharmacological effects. Additionally, this compound has been shown to affect metabolic flux and alter the levels of key metabolites within cells . These interactions highlight the complex nature of this compound’s metabolic pathways.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound has been observed to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . These findings provide insights into the compound’s transport and distribution within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize to the mitochondria, where it induces oxidative stress and mitochondrial damage . Additionally, this compound can target specific compartments within cells, such as the nucleus, where it interacts with DNA and other nuclear proteins . These localization patterns highlight the importance of subcellular targeting in this compound’s mechanism of action.

准备方法

Synthetic Routes and Reaction Conditions: Oridonin can be synthesized through various methods, including total synthesis and semi-synthesis. One notable method involves an enantioselective total synthesis based on an interrupted Nazarov reaction . This approach includes a sequence of ring-rearrangements and redox manipulations to achieve the highly oxidized ent-kauranoid structure of this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from Isodon rubescens using solvents such as ethanol or methanol . The extracted compound is then purified through techniques like column chromatography and recrystallization to obtain high-purity this compound .

化学反应分析

Types of Reactions: Oridonin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound often use nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit enhanced pharmacological activities .

相似化合物的比较

Oridonin is compared with other similar diterpenoids, such as:

Rabdosia rubescens-derived diterpenoids: These compounds share structural similarities with this compound and exhibit comparable biological activities.

Triptolide: Another diterpenoid with potent anticancer and anti-inflammatory properties, but with a different mechanism of action.

This compound stands out due to its unique combination of anticancer, anti-inflammatory, and neuroprotective activities, making it a versatile compound for various therapeutic applications .

属性

CAS 编号 |

28957-04-2 |

|---|---|

分子式 |

C20H28O6 |

分子量 |

364.4 g/mol |

IUPAC 名称 |

(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one |

InChI |

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11-,12-,13+,15?,16-,18+,19-,20+/m0/s1 |

InChI 键 |

SDHTXBWLVGWJFT-UMXDBTPVSA-N |

SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |

手性 SMILES |

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@]([C@]45[C@H]2CC[C@H](C4O)C(=C)C5=O)(OC3)O)O)O)C |

规范 SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C |

外观 |

Solid powder |

Pictograms |

Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

lasidonin oridonin oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer oridonin, (1alpha,6beta,7alpha,11alpha)-isomer oridonin, (1alpha,6beta,7alpha,11beta)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。